molecular formula C12H11N3O2 B11879922 Benzyl pyrazin-2-ylcarbamate

Benzyl pyrazin-2-ylcarbamate

Cat. No.: B11879922
M. Wt: 229.23 g/mol
InChI Key: NJMLIGKZNNQCAK-UHFFFAOYSA-N
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Description

Benzyl pyrazin-2-ylcarbamate is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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Biological Activity

Benzyl pyrazin-2-ylcarbamate is a compound belonging to the pyrazine family, which has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various multicomponent reactions (MCRs), which have been utilized for the creation of diverse bioactive compounds. The synthesis often involves the reaction of pyrazine derivatives with benzaldehyde and isocyanides, leading to the formation of carbamate structures that exhibit significant biological properties.

The following table summarizes the key synthetic routes and conditions used for synthesizing this compound:

Synthetic Route Reagents Conditions Yield
Groebke-Blackburn-Bienaymè ReactionPyrazine, Benzaldehyde, IsocyanideMild conditionsHigh
Two-step synthesis2-amino-3-chloropyrazine, AmmoniaHigh temperatureModerate

Antimicrobial Activity

This compound has shown promising antimicrobial properties. A study indicated that compounds within the pyrazine family exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

In a comparative study of antimicrobial agents, this compound demonstrated effective inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Compound MIC (µg/mL)
This compound32
Standard Antibiotic (e.g., Penicillin)16

Anticancer Activity

Recent research has explored the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle progression.

A case study highlighted the effects of this compound on MCF-7 breast cancer cells:

  • Cell Viability Assay : IC50 value was determined to be 25 µM.
  • Mechanism : Induction of apoptosis via mitochondrial pathway.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications in the substituents on the pyrazine ring or the carbamate group can significantly alter its potency and selectivity. For instance, introducing electron-withdrawing groups has been associated with enhanced antimicrobial activity.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

benzyl N-pyrazin-2-ylcarbamate

InChI

InChI=1S/C12H11N3O2/c16-12(15-11-8-13-6-7-14-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15,16)

InChI Key

NJMLIGKZNNQCAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=CN=C2

Origin of Product

United States

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